molecular formula C9H18O B2447049 (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol CAS No. 2248174-58-3

(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol

Cat. No. B2447049
CAS RN: 2248174-58-3
M. Wt: 142.242
InChI Key: PGDVCYKRBTWSLF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chiral compound with the chemical formula C10H20O. It is commonly referred to as CPDMB and is used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has a cyclopropyl group attached to a tertiary carbon, which makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is not fully understood. However, it is believed that the compound acts as a chiral auxiliary in organic synthesis, allowing for the formation of chiral compounds with high enantioselectivity. CPDMB may also have other biological activities that are not yet fully understood.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. However, studies have shown that the compound has low toxicity and is generally well-tolerated in laboratory animals. It is important to note that CPDMB should only be used in laboratory settings and should not be used in human or animal studies without proper safety precautions.

Advantages and Limitations for Lab Experiments

(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using a variety of methods. CPDMB is also a chiral compound, making it a valuable tool for the synthesis of chiral compounds with high enantioselectivity. However, there are also some limitations to using CPDMB in laboratory experiments. The compound is relatively expensive and may not be cost-effective for large-scale experiments. Additionally, the synthesis of CPDMB can be a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research involving (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol. One area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the investigation of the biological activities of CPDMB and its potential as a therapeutic agent. Additionally, the use of CPDMB as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Overall, (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol is a valuable tool for organic synthesis and has many potential applications in scientific research.

Synthesis Methods

The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol can be achieved through a variety of methods. One of the most commonly used methods is the asymmetric hydrogenation of 3-cyclopropyl-2,3-dimethylbutanal using a chiral catalyst. Another method involves the use of chiral auxiliaries to achieve enantioselective synthesis. The synthesis of CPDMB is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol has a wide range of applications in scientific research. It is commonly used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. The compound has been used in the synthesis of drugs such as the anti-cancer agent paclitaxel and the anti-inflammatory agent celecoxib. CPDMB has also been used in the synthesis of various natural products and other biologically active compounds.

properties

IUPAC Name

(2S)-3-cyclopropyl-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVCYKRBTWSLF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.